molecular formula C18H15ClN2O B3000709 6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 922881-68-3

6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one

Cat. No. B3000709
CAS RN: 922881-68-3
M. Wt: 310.78
InChI Key: RHKOUFVVISFEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one" is a derivative of pyridazinone, a class of heterocyclic compounds that have shown significant pharmaceutical importance due to their diverse biological activities. Pyridazinones have been studied for their potential as antihypertensive, antiplatelet, anticancer, antiangiogenic, and antioxidant agents, as well as for their central nervous system (CNS) depressant, cytostatic, and immunosuppressive properties .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the condensation of hydrazones with various reagents such as ethyl cyanoacetate or diethyl malonate . Some derivatives are synthesized by treating specific acids with hydrazinylpyridazine in the presence of reagents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and then further reacting with chloroamine T to achieve the desired compound . The synthesis of these compounds is characterized by the use of various organic solvents and reagents to introduce different substituents on the pyridazinone core, which can significantly alter the compound's biological activity .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS). X-ray diffraction (XRD) is also used to determine the crystalline structure of these compounds . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks are employed to understand the intermolecular interactions and the stability of the molecular structure .

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, halogenated pyridazines can react with aromatic amines to form new aminoaryl pyridazines . The reactivity of these compounds is influenced by the substituents on the pyridazinone ring, which can lead to different pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, are crucial for their pharmacological activity. Modifications to the pyridazinone core can increase lipid or aqueous solubility, which in turn can affect the compound's bioavailability and efficacy as a drug . The enantioseparation of these compounds is also significant for their pharmacological properties, as different enantiomers can have different biological activities .

Scientific Research Applications

Structural and Electronic Properties

  • Crystal Structure Analysis : This compound has been studied for its crystal structure and electronic properties. The analysis includes X-ray diffraction data and molecular-orbital calculations, revealing insights into its structural characteristics, such as the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair (Georges et al., 1989).

Synthesis and Chemical Analysis

  • Novel Synthesis Techniques : Research has focused on developing new methods for synthesizing compounds similar to 6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one. These methods involve intricate chemical reactions and are supported by spectroscopic techniques like NMR, IR, LC-MS, and XRD for structural elucidation (Sallam et al., 2021).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Properties : The compound and its derivatives have been studied for their potential use as corrosion inhibitors. Density functional theory (DFT) calculations help understand their inhibitory action, particularly on copper corrosion in acidic environments (Zarrouk et al., 2012).

Crystallography and Molecular Interactions

  • Crystal Structure and Molecular Interaction Analysis : Research has delved into the crystal structure of similar derivatives, focusing on aspects like intermolecular hydrogen bonds and crystal packing. Techniques like Hirshfeld surface analysis provide insights into the molecular interactions within the crystal lattice (Daoui et al., 2021).

Synthesis of Fused Azines

  • Fused Azines Synthesis : There has been research into using derivatives of pyridazin-3-one for synthesizing fused azines, exploring different chemical reactions and characterizing the resulting compounds through analytical and spectroscopic methods (Ibrahim & Behbehani, 2014).

Pharmaceutical Applications

  • Potential Pharmaceutical Applications : Various derivatives of pyridazin-3-one have been synthesized and studied for their potential pharmaceutical applications, including anticonvulsant and immunosuppressive activities. These studies involve synthesizing new compounds and testing their biological activities (Zabska & Jakóbiec, 1984).

Antimicrobial and Antioxidant Properties

  • Biological Activity Studies : Some derivatives have been investigated for their antimicrobial and antioxidant properties. This involves synthesizing new compounds and assessing their biological efficacy against various microbial strains (H et al., 2015).

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKOUFVVISFEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.